molecular formula C6H12O B1605827 Tetramethyloxirane CAS No. 5076-20-0

Tetramethyloxirane

Cat. No.: B1605827
CAS No.: 5076-20-0
M. Wt: 100.16 g/mol
InChI Key: SYQIWVMFOAHDMK-UHFFFAOYSA-N
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Description

Tetramethyloxirane, also known as 2,3-dimethyl-2,3-epoxybutane, is an organic compound with the molecular formula C6H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes two methyl groups attached to each carbon atom in the oxirane ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyloxirane can be synthesized through the epoxidation of 2,3-dimethyl-2-butene. This reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to ensure the formation of the epoxide ring. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas. This process may involve the presence of catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to minimize the formation of by-products and ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can react with this compound under basic or acidic conditions.

Major Products:

    Oxidation: Diols or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Functionalized alcohols, amines, or thiols.

Scientific Research Applications

Tetramethyloxirane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetramethyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Tetramethyloxirane can be compared with other epoxides, such as:

    Ethylene oxide: A simpler epoxide with a two-carbon ring, used extensively in the production of ethylene glycol and as a sterilizing agent.

    Propylene oxide: Another common epoxide with a three-carbon ring, used in the production of polyurethanes and as a fumigant.

    Butylene oxide: Similar to this compound but with a four-carbon ring, used in the production of surfactants and as a solvent.

Uniqueness: this compound is unique due to its highly substituted structure, which imparts different reactivity and stability compared to simpler epoxides. The presence of four methyl groups makes it more sterically hindered, affecting its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2,2,3,3-tetramethyloxirane
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InChI

InChI=1S/C6H12O/c1-5(2)6(3,4)7-5/h1-4H3
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InChI Key

SYQIWVMFOAHDMK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(O1)(C)C)C
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Molecular Formula

C6H12O
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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DSSTOX Substance ID

DTXSID6063692
Record name 2,3-Epoxy-2,3-dimethylbutane
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Molecular Weight

100.16 g/mol
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Physical Description

2,3-epoxy-2,3-dimethylbutane is a colorless liquid. (NTP, 1992)
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Boiling Point

194 to 201 °F at 745 mmHg (NTP, 1992)
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Solubility

Soluble (NTP, 1992)
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Density

0.8156 at 61 °F (NTP, 1992) - Less dense than water; will float
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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CAS No.

5076-20-0
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Record name 2,2,3,3-Tetramethyloxirane
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Record name Oxirane, 2,2,3,3-tetramethyl-
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Synthesis routes and methods

Procedure details

Analogously to Example 1, the required 2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine is obtained as a colourless oil having a boiling point of 89° C./0.04 mbar using 2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline, melting point of from 60° to 62° C., boiling point of 125° C./0.1 mbar (obtained from tetramethyloxirane and 2-aminothiophenol). nD20 =1.5955; the mass spectrum shows a molecular ion at 207 (74% relative intensity) and as main fragments 192 (24%), 177 (14%), 164 (100%), 150 (44%), 132 (70%), 125 (24%), 109 (15%), 92 (22%), 42 (17%) and 41 (16%).
Name
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethyloxirane
Reactant of Route 2
Tetramethyloxirane
Reactant of Route 3
Tetramethyloxirane
Reactant of Route 4
Tetramethyloxirane
Reactant of Route 5
Tetramethyloxirane
Reactant of Route 6
Tetramethyloxirane

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